

# TP-0903: A Technical Whitepaper on Preclinical AXL Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Dubermatinib |
| Cat. No.:      | B607223      |

[Get Quote](#)

## Abstract

TP-0903, initially developed as a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, has demonstrated a broader mechanism of action as a multi-kinase inhibitor in extensive preclinical studies.<sup>[1][2]</sup> This technical guide provides an in-depth summary of the preclinical data for TP-0903, focusing on its activity in various cancer models, particularly Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDA). The document details its impact on cell viability, apoptosis, and cell cycle progression, and its efficacy *in vivo*, both as a monotherapy and in combination with standard-of-care agents. Experimental protocols for key assays are described, and signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

## Introduction: AXL as a Therapeutic Target

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, is a critical mediator of cellular processes including proliferation, survival, migration, and epithelial-mesenchymal transition (EMT).<sup>[3][4]</sup> Overexpression and activation of AXL are associated with poor prognosis, metastasis, and the development of therapeutic resistance across numerous cancer types.<sup>[3][5][6]</sup> This makes AXL a compelling target for oncologic drug development. TP-0903 (also known as **Dubermatinib**) is an orally bioavailable inhibitor designed to target and bind to AXL, thereby blocking its downstream signaling pathways.<sup>[4][7]</sup> Preclinical evidence, however, reveals that its anti-neoplastic activity stems from the inhibition of multiple kinases, contributing to its efficacy in diverse and often drug-resistant tumor models.<sup>[1][2][8]</sup>

## Mechanism of Action and Signaling Pathway

TP-0903 exerts its effects by inhibiting AXL and other key kinases involved in cancer cell proliferation and survival. Upon binding its ligand, Gas6, AXL activates downstream signaling cascades, prominently the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, EMT, and an immunosuppressive tumor microenvironment. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent signal transduction.[\[4\]](#)[\[7\]](#)

Beyond AXL, TP-0903 has been shown to be a multi-kinase inhibitor with potent activity against Aurora kinases A/B, Chk1/2, and FLT3, among others.[\[1\]](#)[\[2\]](#)[\[8\]](#) This expanded target profile is crucial to its mechanism, particularly its ability to induce G2/M cell cycle arrest and apoptosis in malignant cells.[\[9\]](#)[\[10\]](#) In models of AML, inhibition of FLT3 and cell cycle regulators is a key contributor to its potent anti-leukemic activity.[\[8\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of TP-0903 action.

## In Vitro Preclinical Studies

TP-0903 has demonstrated potent single-agent activity across a variety of cancer cell lines in vitro, effectively inhibiting cell viability, inducing apoptosis, and causing cell cycle arrest at nanomolar concentrations.

## Cell Viability and Proliferation

The inhibitory concentration (IC50) of TP-0903 has been determined in multiple cancer cell lines, showing particular potency in hematologic malignancies and pancreatic cancer.

| Cell Line                | Cancer Type      | Mutation Status              | IC50 (nM) | Citation(s) |
|--------------------------|------------------|------------------------------|-----------|-------------|
| MV4-11<br>(R248W)        | AML              | TP53 Mutant                  | 11 ± 0.5  | [10]        |
| HL-60                    | AML              | TP53 Null                    | 35 ± 2.4  | [10]        |
| Kasumi-1                 | AML              | TP53 Mutant<br>(R248Q)       | 15 ± 1.1  | [10]        |
| OCI-AML3                 | AML              | NRAS Mutant<br>(Q61L)        | 37        | [8][9]      |
| Ba/F3-FLT3-ITD           | Pro-B Cell Line  | FLT3-ITD                     | 15        | [6][8]      |
| Ba/F3-FLT3-<br>ITD/F691L | Pro-B Cell Line  | FLT3<br>Gatekeeper<br>Mutant | 16        | [6][8]      |
| BMF-A3                   | Pancreatic (PDA) | -                            | 110       | [3]         |
| PSN-1                    | Pancreatic       | -                            | 6000      | [7]         |

## Cell Cycle Analysis and Apoptosis

Consistent with its inhibition of Aurora kinases, TP-0903 induces a G2/M phase cell cycle arrest.[9][10] In AML cell lines such as MV4-11, HL-60, and Kasumi-1, treatment with 20 nM TP-0903 resulted in a significant accumulation of cells in the G2/M phase.[1][11] This cell cycle blockade is followed by the induction of apoptosis. Treatment with TP-0903 at concentrations of 20-50 nM for 24 to 48 hours significantly increased the apoptotic cell population in these cell lines, as measured by Annexin V staining.[1][9][11] Furthermore, immunoblot analysis showed that 50 nM TP-0903 led to the upregulation of DNA damage markers like pChk1/2 and pH2AX.[1][10]

## In Vivo Preclinical Studies

The anti-tumor efficacy of TP-0903 has been validated in several mouse xenograft models, where it has been shown to suppress tumor growth, reduce metastasis, and significantly prolong survival both as a monotherapy and in combination therapies.

### Monotherapy Efficacy

In a xenograft model using OCI-AML3 cells, mice treated with TP-0903 (50 mg/kg, 5 days/week) showed suppressed leukemia outgrowth and a 9-day prolongation in survival compared to the vehicle group.<sup>[8]</sup> In a more drug-resistant model using MOLM13-RES cells, TP-0903 administered at 60 mg/kg once daily prolonged survival by 13-17 days compared to vehicle-treated mice.<sup>[8]</sup>

### Combination Therapy Efficacy

TP-0903 has demonstrated additive or synergistic effects when combined with standard-of-care agents.

- With Decitabine in AML: In xenograft models of TP53 mutant AML, the combination of TP-0903 and decitabine was significantly more effective than either agent alone.<sup>[1][10]</sup>
- With Gemcitabine and anti-PD1 in Pancreatic Cancer: In an orthotopic pancreatic cancer model, TP-0903 as a single agent suppressed tumor growth.<sup>[3]</sup> The combination with gemcitabine and/or an anti-PD1 antibody further enhanced anti-tumor and anti-metastatic effects, leading to increased survival and a shift toward a more immune-stimulatory tumor microenvironment.<sup>[3][5]</sup>

| Model                          | Treatment Group | Median Survival (Days)                   | Citation(s)                              |
|--------------------------------|-----------------|------------------------------------------|------------------------------------------|
| HL-60 Xenograft (AML)          | Vehicle         | 46                                       | <a href="#">[1]</a> <a href="#">[10]</a> |
| Decitabine                     | 55              | <a href="#">[1]</a> <a href="#">[10]</a> |                                          |
| TP-0903                        | 63              | <a href="#">[1]</a> <a href="#">[10]</a> |                                          |
| Combination                    | 75              | <a href="#">[1]</a> <a href="#">[10]</a> |                                          |
| MV4-11 (R248W) Xenograft (AML) | Vehicle         | 51                                       | <a href="#">[1]</a> <a href="#">[10]</a> |
| Decitabine                     | 62              | <a href="#">[1]</a> <a href="#">[10]</a> |                                          |
| TP-0903                        | 81              | <a href="#">[1]</a> <a href="#">[10]</a> |                                          |
| Combination                    | 89              | <a href="#">[1]</a> <a href="#">[10]</a> |                                          |

## Kinase Inhibition Profile

While originally developed as an AXL inhibitor, biochemical and cellular assays have confirmed TP-0903's activity against a panel of other kinases. This multi-targeted profile likely contributes to its broad efficacy, especially in overcoming drug resistance.

| Kinase Target  | Assay Type           | IC50 / Kd (nM)  | Citation(s) |
|----------------|----------------------|-----------------|-------------|
| AXL            | Kinase Assay         | IC50: 27        | [7]         |
| AXL            | Binding Assay        | Kd: 8.2         | [6]         |
| FLT3-WT        | Binding Assay        | Kd: 0.93        | [6]         |
| FLT3-ITD       | Kinase Assay         | IC50: 3.9       | [6]         |
| FLT3-ITD       | Binding Assay        | Kd: 5.6         | [6]         |
| FLT3-D835Y     | Kinase Assay         | IC50: 0.12      | [6]         |
| FLT3-ITD/F691L | Binding Assay        | Kd: 1.9         | [6]         |
| Aurora A/B     | Cellular/Biochemical | Low nM activity | [1][2]      |
| Chk1/2         | Cellular/Biochemical | Low nM activity | [1][2]      |

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summarized protocols for key experiments performed in the evaluation of TP-0903.

### In Vitro Cell Viability (MTT Assay)

- Cell Plating: Cancer cell lines (e.g., MV4-11, HL-60) are seeded into 96-well plates at a predetermined density.
- Drug Treatment: Cells are treated with increasing concentrations of TP-0903 or vehicle control (DMSO).
- Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

- Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
- Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control wells. IC<sub>50</sub> values are determined using non-linear regression analysis.[1][11]



[Click to download full resolution via product page](#)

**Caption:** General workflow for in vitro cell-based assays.

## Apoptosis Assay (Annexin V Flow Cytometry)

- Cell Treatment: Cells are treated with TP-0903 (e.g., 20 nM, 50 nM) or vehicle for 24-48 hours.
- Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
- Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
- Incubation: Staining proceeds for 15 minutes at room temperature in the dark.
- Analysis: Samples are analyzed promptly on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[1][11]

## In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma - NSG) are used to prevent rejection of human tumor cells.

- Cell Implantation: A specific number of human cancer cells (e.g.,  $1 \times 10^6$  HL-60 cells) are injected, typically intravenously (for leukemia models) or subcutaneously/orthotopically (for solid tumors).
- Tumor Engraftment: Engraftment is confirmed, often through bioluminescence imaging for luciferase-tagged cells or caliper measurement for solid tumors.
- Treatment Initiation: Once tumors are established (e.g., 14 days post-injection), mice are randomized into treatment cohorts (Vehicle, TP-0903, comparator drug, combination).
- Dosing: TP-0903 is administered orally via gavage at a specified dose and schedule (e.g., 50 mg/kg, 5 days on/2 days off).
- Monitoring: Animal health, body weight, and tumor burden are monitored regularly throughout the study.
- Endpoint: The study concludes based on predetermined endpoints, such as tumor size limits or a decline in animal health. Survival is a key endpoint, analyzed using Kaplan-Meier curves.[\[1\]](#)[\[6\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

**Caption:** Standard workflow for in vivo xenograft efficacy studies.

## Conclusion

The preclinical data for TP-0903 strongly support its development as a potent anti-cancer agent. Its multi-kinase inhibitory profile, encompassing AXL, Aurora kinases, and FLT3, provides a multi-pronged attack on cancer cell proliferation, survival, and drug resistance mechanisms. TP-0903 has demonstrated significant efficacy at nanomolar concentrations *in vitro* and has translated this potency into improved survival *in vivo*, particularly in challenging models of TP53 mutant AML and pancreatic cancer.<sup>[1][3][5][10]</sup> The promising synergistic activity with standard-of-care agents like decitabine and gemcitabine, coupled with its ability to modulate the tumor immune microenvironment, provides a strong rationale for its continued clinical evaluation in patients with advanced solid tumors and hematologic malignancies.<sup>[1][5][12][13]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]

- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mayo.edu [mayo.edu]
- 13. Facebook [cancer.gov]
- To cite this document: BenchChem. [TP-0903: A Technical Whitepaper on Preclinical AXL Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607223#tp-0903-axl-inhibitor-preclinical-studies\]](https://www.benchchem.com/product/b607223#tp-0903-axl-inhibitor-preclinical-studies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)